Oxymorphone hydrazone
Description
Oxymorphone hydrazone (also referred to as oxymorphazone) is a hydrazone derivative of oxymorphone, a potent μ-opioid receptor agonist. It is synthesized by modifying the 6-keto group of oxymorphone to form a hydrazone bond (R–C=N–NH₂) . This structural alteration confers unique pharmacological properties, including prolonged receptor binding and long-acting analgesic effects due to covalent interactions with opioid receptors .
Properties
CAS No. |
73697-35-5 |
|---|---|
Molecular Formula |
C17H21N3O3 |
Molecular Weight |
315.37 g/mol |
IUPAC Name |
(4R,4aS,7E,7aR,12bS)-7-hydrazinylidene-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C17H21N3O3/c1-20-7-6-16-13-9-2-3-11(21)14(13)23-15(16)10(19-18)4-5-17(16,22)12(20)8-9/h2-3,12,15,21-22H,4-8,18H2,1H3/b19-10+/t12-,15+,16+,17-/m1/s1 |
InChI Key |
VOFTYIFRRWVMOO-FDUMSJNMSA-N |
SMILES |
CN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4/C(=N/N)/CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
CN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Synonyms |
oxymorphazone oxymorphone hydrazone |
Origin of Product |
United States |
Chemical Reactions Analysis
General Hydrazone Formation Mechanisms
Hydrazones are typically synthesized via condensation reactions between carbonyl groups (ketones or aldehydes) and hydrazine derivatives. For oxymorphone hydrazone, this would involve reacting the ketone group in oxymorphone (C6 position) with hydrazine or substituted hydrazines .
Key Reaction Steps:
-
Step 1 : Protonation of the carbonyl oxygen in oxymorphone, enhancing electrophilicity.
-
Step 2 : Nucleophilic attack by hydrazine at the carbonyl carbon.
-
Step 3 : Dehydration to form the hydrazone bond (–NH–N=C–) .
Example Reaction Equation :
Potential Reactivity of Oxymorphone Hydrazone
While direct studies on oxymorphone hydrazone are absent, analogous opioid hydrazones exhibit the following reactions:
Chelation with Metal Ions
Hydrazones often coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) via the imine (–NH–N=C–) and adjacent functional groups. For oxymorphone hydrazone, coordination could occur at:
Acid/Base Hydrolysis
Hydrazones are susceptible to hydrolysis under acidic or basic conditions, regenerating the parent carbonyl compound and hydrazine :
Reductive Cleavage
Catalytic hydrogenation or reducing agents (e.g., LiAlH₄) can break the C=N bond, yielding amines:
Comparative Analysis of Opioid Hydrazone Derivatives
While oxymorphone hydrazone data is unavailable, related morphine and codeine hydrazones provide insights:
Research Gaps and Limitations
-
No peer-reviewed studies directly addressing oxymorphone hydrazone were found in the provided sources .
-
Exclusion of non-academic platforms (e.g., BenchChem) limits accessible data, though these are generally considered unreliable.
Methodological Recommendations for Future Studies
Comparison with Similar Compounds
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